molecular formula C11H16O4 B13610394 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol CAS No. 78405-42-2

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol

Cat. No.: B13610394
CAS No.: 78405-42-2
M. Wt: 212.24 g/mol
InChI Key: LWXWQRHLXZPVBM-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group is converted to a diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol: Similar structure but with a hydroxy group instead of an ethoxy group.

    1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol: Contains two hydroxy groups instead of one ethoxy group.

    1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Similar structure but with ketone groups instead of diol.

Uniqueness

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

78405-42-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C11H16O4/c1-3-15-10-5-4-8(9(13)7-12)6-11(10)14-2/h4-6,9,12-13H,3,7H2,1-2H3

InChI Key

LWXWQRHLXZPVBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CO)O)OC

Origin of Product

United States

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